2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoisoindole core, which is fused with a phenyl ring substituted with two tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the benzoisoindole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzoisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoisoindole core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced benzoisoindole compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Additionally, the benzoisoindole core can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Di-tert-butylphenyl isocyanate
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its unique benzoisoindole core and the presence of two tert-butyl groups. These structural features impart distinct steric and electronic properties, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
137769-13-2 |
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Molecular Formula |
C26H27NO2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(2,5-ditert-butylphenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C26H27NO2/c1-25(2,3)18-11-12-21(26(4,5)6)22(15-18)27-23(28)19-13-16-9-7-8-10-17(16)14-20(19)24(27)29/h7-15H,1-6H3 |
InChI Key |
XRSWKUAGQMBZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
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